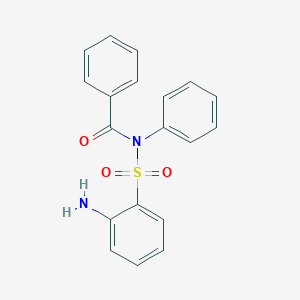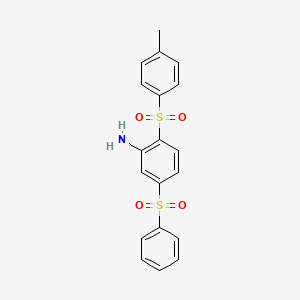![molecular formula C19H17NO6 B8042425 3-[9-(2-Carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid](/img/structure/B8042425.png)
3-[9-(2-Carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[9-(2-Carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid is an organic compound characterized by its unique structure, which includes a fluorenyl group substituted with a nitro group and a carboxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-(2-Carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the nitration of fluorene to introduce the nitro group, followed by carboxylation to add the carboxyethyl group. The final step involves the addition of the propanoic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[9-(2-Carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxyethyl group can be further modified through reduction reactions.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the carboxyethyl group can lead to the formation of carboxylic acids.
Aplicaciones Científicas De Investigación
3-[9-(2-Carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[9-(2-Carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxyethyl group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Propagermanium: An organometallic compound with similar structural features, used in alternative medicine.
Indole Derivatives: Compounds with a similar aromatic structure, known for their diverse biological activities.
Uniqueness
3-[9-(2-Carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
3-[9-(2-carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c21-17(22)7-9-19(10-8-18(23)24)15-4-2-1-3-13(15)14-6-5-12(20(25)26)11-16(14)19/h1-6,11H,7-10H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKOLFOIIZRVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2(CCC(=O)O)CCC(=O)O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-Acetyloxy-2-pyridin-2-yl-[1,3]thiazolo[4,5-g]quinolin-9-yl) acetate](/img/structure/B8042342.png)


![N-[4-[2-oxo-7-(triazol-1-yl)chromen-3-yl]phenyl]acetamide](/img/structure/B8042366.png)

![ethyl N-(6-oxo-11H-indeno[1,2-c]chromen-3-yl)carbamate](/img/structure/B8042378.png)


![2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione](/img/structure/B8042412.png)

![3-Amino-4-[4-(2-amino-4-carboxyphenoxy)phenoxy]benzoic acid](/img/structure/B8042431.png)



